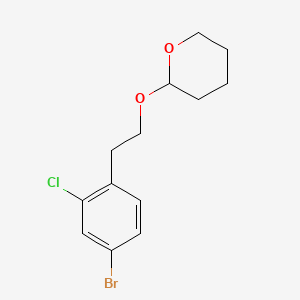
2-(4-Bromo-2-chlorophenethoxy)tetrahydro-2H-pyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(4-Bromo-2-chlorophenyl)ethoxy]tetrahydro-2H-pyran is an organic compound with a complex structure that includes a bromine and chlorine-substituted phenyl ring, an ethoxy group, and a tetrahydropyran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Bromo-2-chlorophenyl)ethoxy]tetrahydro-2H-pyran typically involves the reaction of 4-bromo-2-chlorophenol with 2-bromoethanol in the presence of a base, followed by cyclization with tetrahydropyran. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like potassium carbonate or sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
化学反応の分析
Types of Reactions
2-[2-(4-Bromo-2-chlorophenyl)ethoxy]tetrahydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium thiocyanate in acetone.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Azides, thiocyanates.
科学的研究の応用
2-[2-(4-Bromo-2-chlorophenyl)ethoxy]tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[2-(4-Bromo-2-chlorophenyl)ethoxy]tetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
4-Bromo-2-chlorophenol: A precursor in the synthesis of 2-[2-(4-Bromo-2-chlorophenyl)ethoxy]tetrahydro-2H-pyran.
2-(2-Bromoethoxy)tetrahydro-2H-pyran: Another compound with a similar structure but different functional groups.
Uniqueness
2-[2-(4-Bromo-2-chlorophenyl)ethoxy]tetrahydro-2H-pyran is unique due to its combination of a bromine and chlorine-substituted phenyl ring with an ethoxy group and a tetrahydropyran ring.
特性
分子式 |
C13H16BrClO2 |
|---|---|
分子量 |
319.62 g/mol |
IUPAC名 |
2-[2-(4-bromo-2-chlorophenyl)ethoxy]oxane |
InChI |
InChI=1S/C13H16BrClO2/c14-11-5-4-10(12(15)9-11)6-8-17-13-3-1-2-7-16-13/h4-5,9,13H,1-3,6-8H2 |
InChIキー |
WTEHZYGWZPNGLM-UHFFFAOYSA-N |
正規SMILES |
C1CCOC(C1)OCCC2=C(C=C(C=C2)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















